molecular formula C16H14N2O2 B11851395 Isoquinoline, 6,7-dimethoxy-3-(4-pyridinyl)- CAS No. 69504-69-4

Isoquinoline, 6,7-dimethoxy-3-(4-pyridinyl)-

Cat. No.: B11851395
CAS No.: 69504-69-4
M. Wt: 266.29 g/mol
InChI Key: LJAFANYWSUQQPX-UHFFFAOYSA-N
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Description

6,7-DIMETHOXY-3-(PYRIDIN-4-YL)ISOQUINOLINE: is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often found in natural products and synthetic drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-DIMETHOXY-3-(PYRIDIN-4-YL)ISOQUINOLINE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dimethoxyphenylacetonitrile with pyridine-4-carboxaldehyde under acidic conditions to form the isoquinoline ring . The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride or boron trifluoride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recycling and catalyst recovery are also important considerations in industrial settings to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions: 6,7-DIMETHOXY-3-(PYRIDIN-4-YL)ISOQUINOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 6,7-DIMETHOXY-3-(PYRIDIN-4-YL)ISOQUINOLINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibitors and receptor modulators. Its ability to interact with various biological targets makes it a valuable tool in biochemical research .

Medicine: In medicinal chemistry, 6,7-DIMETHOXY-3-(PYRIDIN-4-YL)ISOQUINOLINE is being explored for its potential therapeutic applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties .

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 6,7-DIMETHOXY-3-(PYRIDIN-4-YL)ISOQUINOLINE involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with receptors, altering signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 6,7-DIMETHOXY-3-(PYRIDIN-4-YL)ISOQUINOLINE is unique due to the presence of the pyridin-4-yl group, which can significantly influence its chemical reactivity and biological activity. This structural difference can lead to variations in its pharmacokinetic and pharmacodynamic properties, making it a distinct entity in the isoquinoline family .

Properties

CAS No.

69504-69-4

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

6,7-dimethoxy-3-pyridin-4-ylisoquinoline

InChI

InChI=1S/C16H14N2O2/c1-19-15-8-12-7-14(11-3-5-17-6-4-11)18-10-13(12)9-16(15)20-2/h3-10H,1-2H3

InChI Key

LJAFANYWSUQQPX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=NC(=CC2=C1)C3=CC=NC=C3)OC

Origin of Product

United States

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